4,7-Dichloro-1-methoxyisoquinoline
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Overview
Description
4,7-Dichloro-1-methoxyisoquinoline is a heterocyclic compound belonging to the isoquinoline family This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1-methoxyisoquinoline typically involves the chlorination of 1-methoxyisoquinoline. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of hydrogen atoms at the 4 and 7 positions with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
4,7-Dichloro-1-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the methoxy group.
1,7-Dichloro-4-methoxyisoquinoline: Similar in structure but with different positions of chlorine and methoxy groups.
Uniqueness: 4,7-Dichloro-1-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups at specific positions on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,7-dichloro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3 |
InChI Key |
DGZGPTVQVXTNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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